molecular formula C11H14ClN3O2S2 B4708053 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide

Cat. No.: B4708053
M. Wt: 319.8 g/mol
InChI Key: YPCXDFMOGDVUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and a sulfonamide group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethyl Group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base like potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide: shares similarities with other sulfonamide-containing heterocycles, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S2/c1-3-15-10(9(12)7-13-15)8-14(2)19(16,17)11-5-4-6-18-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCXDFMOGDVUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 5
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 6
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.